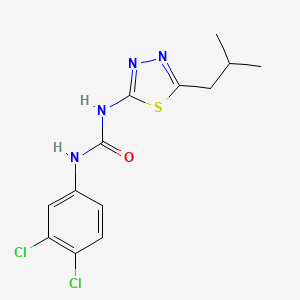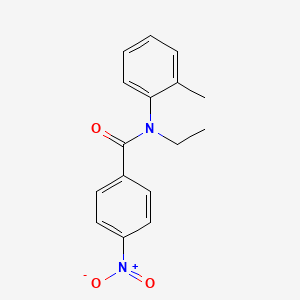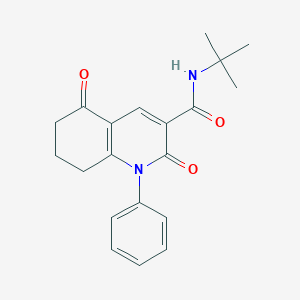
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its selective activity against broadleaf weeds and grasses.
作用機序
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea works by inhibiting photosynthesis in plants. Specifically, it inhibits the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a disruption of the electron transport chain and a subsequent reduction in ATP production, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects on plants. Specifically, it has been shown to reduce chlorophyll content, decrease photosynthetic activity, and inhibit cell division. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a negative impact on soil microorganisms, which can lead to a reduction in soil fertility.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a number of advantages for use in lab experiments. Specifically, it is a highly selective herbicide that can be used to control specific weeds and grasses, making it an ideal tool for studying plant physiology. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a low toxicity profile, making it safe for use in the lab.
However, there are also limitations to the use of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments. Specifically, it is a highly potent herbicide that can have unintended effects on plant physiology, which can complicate experimental results. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can have negative impacts on soil microorganisms, which can impact the overall health of the experimental system.
将来の方向性
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. Specifically, research could focus on developing new formulations of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea that are more effective and environmentally friendly. Additionally, research could focus on the impact of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea on non-target organisms, such as insects and birds, to better understand the potential ecological impacts of its use. Finally, research could focus on the development of new herbicides that are more effective and less harmful to the environment.
合成法
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with isobutyl isothiocyanate to form the corresponding thiourea. The thiourea is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with urea to form N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a high degree of selectivity for broadleaf weeds and grasses, making it an effective herbicide for use in agriculture. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a low toxicity profile, making it a safe and effective herbicide for use in the field.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-7(2)5-11-18-19-13(21-11)17-12(20)16-8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEASBRWWRQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)

![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
